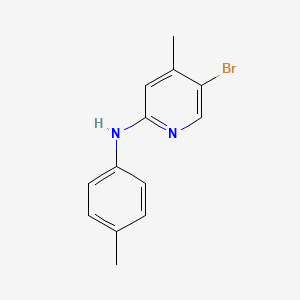

5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine

Descripción general

Descripción

5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine is a useful research compound. Its molecular formula is C13H13BrN2 and its molecular weight is 277.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine, a compound belonging to the pyridinamine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, antibacterial properties, and enzyme inhibition, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a bromine atom and a methyl group attached to a pyridinamine core, which is significant for its pharmacological properties. The presence of these substituents influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine and methyl groups enhance its binding affinity to specific enzymes or receptors, potentially modulating their activity. The N-(4-methylphenyl) group increases lipophilicity, facilitating cellular uptake.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds in the pyridinamine class. For instance, derivatives such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have demonstrated significant antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The minimum inhibitory concentration (MIC) values indicate the potency of these compounds:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Compound 5d exhibited the strongest antibacterial activity, suggesting that structural modifications can significantly enhance efficacy against resistant strains .

Enzyme Inhibition Studies

In addition to antibacterial properties, this compound has been investigated for its enzyme inhibition capabilities. It was found to be a competitive inhibitor of alkaline phosphatase with an IC50 value of . This indicates a strong potential for therapeutic applications where enzyme modulation is beneficial .

Enzyme Kinetics

The kinetic studies using the Lineweaver-Burk plot confirmed that this compound acts as a competitive inhibitor:

Where is the reaction velocity, is the Michaelis constant, and is the substrate concentration .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and target proteins. The binding energy calculations revealed strong interactions with key amino acids within the active site of alkaline phosphatase, which could explain its high inhibitory potential:

- Hydrogen Bonds : Established with residues His153, His317, Arg420, and Glu429.

- Hydrophobic Interactions : Notably with Asp42, Gly313, and Glu321.

These interactions suggest that structural modifications can optimize binding affinities and enhance biological activities .

Case Studies and Research Findings

Several studies have highlighted the importance of structural modifications in enhancing biological activities within this chemical class:

- Antibacterial Efficacy : A study demonstrated that derivatives with specific substitutions exhibited varying degrees of antibacterial activity against resistant strains.

- Enzyme Inhibition : Research indicated that certain derivatives could effectively inhibit alkaline phosphatase, showcasing their potential as therapeutic agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Preliminary studies indicate that it may reduce inflammation comparable to standard anti-inflammatory drugs .

- Anticancer Activity : The compound is being studied for its ability to inhibit cancer cell proliferation. Its structure allows it to interact with specific molecular targets involved in cancer progression, making it a candidate for further drug development .

- Antibacterial Effects : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against multidrug-resistant strains, such as XDR-Salmonella Typhi. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL .

Biological Research

The compound is also explored for its interactions with biological macromolecules:

- Enzyme Inhibition Studies : It acts as a competitive inhibitor for enzymes like alkaline phosphatase (ALP), with an IC50 value indicating effective inhibition . Molecular docking studies have revealed strong binding interactions with key amino acids in the enzyme's active site, confirming its potential as a therapeutic agent.

- Pharmacophore Development : As a pharmacophore, it serves as a template for designing new drugs targeting specific biological pathways .

Synthesis of Specialty Chemicals

This compound is utilized as a building block for synthesizing more complex organic molecules and specialty chemicals:

- Ligand Development : It is employed in coordination chemistry to develop novel ligands that can form complexes with metals, which are crucial in catalysis and materials science.

- Formulation of Coatings and Polymers : The compound is used in formulating advanced materials, including coatings and adhesives due to its chemical stability and reactivity .

Case Study 1: Enzyme Kinetics

A study focused on the enzyme kinetics of this compound as an inhibitor of alkaline phosphatase revealed:

- IC50 Value : The compound demonstrated an IC50 value indicating strong inhibition.

Case Study 2: Antibacterial Efficacy

In vitro studies against XDR-Salmonella Typhi highlighted the following results:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

| Compound C | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

This data underscores the superior efficacy of this compound compared to other tested derivatives .

Propiedades

IUPAC Name |

5-bromo-4-methyl-N-(4-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-9-3-5-11(6-4-9)16-13-7-10(2)12(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFZAKULGBLXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=C(C(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.